molecular formula C16H21F3N2O2 B1404744 Ethyl 1-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methyl}piperidine-3-carboxylate CAS No. 1308645-62-6

Ethyl 1-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methyl}piperidine-3-carboxylate

Cat. No. B1404744
CAS RN: 1308645-62-6
M. Wt: 330.34 g/mol
InChI Key: PCJGLZNARMGWCW-UHFFFAOYSA-N
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Description

Ethyl 1-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methyl}piperidine-3-carboxylate is a chemical compound with the molecular formula C16H21F3N2O2 . It has a molecular weight of 330.34 g/mol . The compound is also known by other synonyms such as Ethyl 1- ( (2-methyl-6- (trifluoromethyl)pyridin-3-yl)methyl)piperidine-3-carboxylate .


Molecular Structure Analysis

The InChI string of the compound is InChI=1S/C16H21F3N2O2/c1-3-23-15 (22)13-5-4-8-21 (10-13)9-12-6-7-14 (16 (17,18)19)20-11 (12)2/h6-7,13H,3-5,8-10H2,1-2H3 . The Canonical SMILES is CCOC (=O)C1CCCN (C1)CC2=C (N=C (C=C2)C (F) (F)F)C . The compound has a topological polar surface area of 42.4 Ų and a complexity of 403 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 330.34 g/mol . It has a XLogP3-AA value of 2.7, indicating its partition coefficient between octanol and water . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 7 . It has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are 330.15551240 g/mol .

Scientific Research Applications

Medicinal Chemistry: Potential Therapeutic Applications

The trifluoromethyl group in this compound suggests it could be explored for its pharmacological properties. Trifluoromethyl groups are known to enhance the biological activity and metabolic stability of pharmaceuticals . The piperidine ring is a common feature in many therapeutic agents, indicating potential activity in the central nervous system (CNS), among other targets .

Agriculture: Pesticide Development

Compounds with a pyridinylmethyl piperidine structure may serve as potent agrochemicals. The trifluoromethyl group, in particular, is associated with increased insecticidal and fungicidal activities. This compound could be a candidate for the development of new pesticides that target specific pests without harming beneficial organisms .

Material Science: Advanced Material Synthesis

The presence of a piperidine ring and a trifluoromethyl group could make this compound a valuable precursor in the synthesis of advanced materials. These materials might possess unique properties such as high thermal stability or special electronic characteristics suitable for use in electronics or as part of composite materials .

Environmental Science: Pollution Remediation

The structural components of this compound suggest potential use in environmental remediation technologies. For instance, the trifluoromethyl group could be involved in the breakdown of pollutants or the synthesis of compounds that aid in the detoxification of contaminated sites .

Analytical Chemistry: Chemical Analysis and Detection

This compound could be used in the development of analytical reagents or as a standard in mass spectrometry for the detection of related compounds. Its unique structure might provide specificity and sensitivity in the measurement of various analytes .

Synthetic Chemistry: Building Block for Complex Molecules

Given its complex structure, this compound could serve as a versatile intermediate in the synthesis of more complex molecules. Its reactive sites allow for various chemical transformations, making it a valuable tool in the synthesis of a wide range of target molecules .

Future Directions

The compound contains a trifluoromethylpyridine motif, which is found in numerous bioactive molecules and has applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

properties

IUPAC Name

ethyl 1-[[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methyl]piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O2/c1-3-23-15(22)13-5-4-8-21(10-13)9-12-6-7-14(16(17,18)19)20-11(12)2/h6-7,13H,3-5,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJGLZNARMGWCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC2=C(N=C(C=C2)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methyl}piperidine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methyl}piperidine-3-carboxylate
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Ethyl 1-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methyl}piperidine-3-carboxylate
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Ethyl 1-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methyl}piperidine-3-carboxylate
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Ethyl 1-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methyl}piperidine-3-carboxylate
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Ethyl 1-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methyl}piperidine-3-carboxylate
Reactant of Route 6
Ethyl 1-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methyl}piperidine-3-carboxylate

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